molecular formula C21H27N3O3S B2389606 cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone CAS No. 1019105-49-7

cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No.: B2389606
CAS No.: 1019105-49-7
M. Wt: 401.53
InChI Key: QAMZJPWDHNIEFV-UHFFFAOYSA-N
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Description

Cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone is a complex organic compound that features a cyclohexyl group, a dihydroisoquinoline moiety, and a pyrazole ring

Mechanism of Action

Target of Action

The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies . It is a target of interest in both breast and prostate cancer .

Mode of Action

The compound interacts with its target, AKR1C3, by binding to it in a specific manner. Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction inhibits the activity of AKR1C3, thereby affecting the metabolism of hormones.

Biochemical Pathways

The inhibition of AKR1C3 affects the metabolism of hormones, particularly those involved in the development and progression of hormone-dependent cancers such as breast and prostate cancer . The exact biochemical pathways affected by this compound and their downstream effects are complex and may vary depending on the specific cellular context.

Pharmacokinetics

The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable bioavailability and pharmacokinetic properties.

Result of Action

The result of the compound’s action is the inhibition of AKR1C3 activity, which can potentially disrupt the metabolism of hormones and slow the progression of hormone-dependent cancers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves multi-step organic synthesis. One common approach is the palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction, which uses formate esters as the source of carbon monoxide . This method is efficient for creating enantiopure nitrogen-containing heterocyclic compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone is unique due to its combination of a cyclohexyl group, a dihydroisoquinoline moiety, and a pyrazole ring. This structural complexity provides it with distinct chemical and biological properties that are not commonly found in simpler analogues.

Properties

IUPAC Name

cyclohexyl-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-15-20(16(2)24(22-15)21(25)18-9-4-3-5-10-18)28(26,27)23-13-12-17-8-6-7-11-19(17)14-23/h6-8,11,18H,3-5,9-10,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMZJPWDHNIEFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2CCCCC2)C)S(=O)(=O)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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